Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside
Description
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is a protected monosaccharide derivative widely used in carbohydrate synthesis. The compound features acetyl groups at the 2-, 3-, and 4-hydroxyl positions and a tert-butyldimethylsilyl (TBDMS) ether at the 6-hydroxyl. This protection strategy enhances stability during glycosylation reactions while allowing selective deprotection under mild conditions (e.g., fluoride ions for silyl removal) . It serves as a key intermediate in synthesizing oligosaccharides and glycoconjugates, leveraging its orthogonal protecting groups for stepwise functionalization.
Properties
Molecular Formula |
C19H34O9Si |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3/t14-,15+,16+,17-,18+/m1/s1 |
InChI Key |
DZCGETIINZOISC-ICUGJSFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and silyl protecting groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: Nucleophilic substitution reactions at the anomeric carbon.
Common Reagents and Conditions
Hydrolysis: Acetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Oxidation: PCC in dichloromethane.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Hydrolysis: Free galactopyranoside.
Oxidation: Galactopyranoside with carbonyl groups.
Substitution: Substituted galactopyranoside derivatives.
Scientific Research Applications
Glycosylation Reagent
One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is as a glycosylation reagent. Glycosylation is a crucial reaction in carbohydrate chemistry that involves the formation of glycosidic bonds between sugars and other molecules. This compound facilitates the synthesis of various glycosides, which are essential in the development of pharmaceuticals and biologically active compounds.
Synthesis of Complex Carbohydrates
This compound is instrumental in synthesizing complex carbohydrates and oligosaccharides. Its ability to undergo selective deprotection allows chemists to create intricate carbohydrate structures that mimic natural glycoconjugates.
Case Studies
- Synthesis of Glycoconjugates : This compound has been utilized in studies aiming to synthesize glycoproteins and glycolipids, which are vital for cell recognition processes and immune response.
- Antigen Development : Research has shown that derivatives of this compound can be used to create synthetic antigens for vaccine development against bacterial infections.
Pharmacological Applications
Emerging studies have indicated potential pharmacological applications for this compound, particularly concerning its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that certain derivatives exhibit significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the acetyl and silyl groups can enhance efficacy against specific bacterial strains.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The acetyl and silyl groups protect the hydroxyl groups during synthetic transformations, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Protecting Group Variations
Acetyl vs. Benzoyl Groups
- Methyl 2,3,6-tri-O-benzoyl-4-O-TBDMS-β-D-galactopyranoside (): Replaces acetyl with benzoyl groups at positions 2, 3, and 6. Key Differences:
- Stability : Benzoyl groups are more resistant to acidic/basic conditions compared to acetyl, making them suitable for prolonged synthetic steps .
- Steric Effects : Benzoyl’s bulkiness may hinder glycosylation efficiency but improves regioselectivity in certain reactions .
Silyl Group Position
- Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside (): Uses tert-butyldiphenylsilyl (TBDPS) instead of TBDMS at the 6-O position. Key Differences:
- Size/Stability : TBDPS is bulkier and more hydrolytically stable than TBDMS, affecting reaction kinetics and solubility .
- Deprotection : Requires stronger fluoride sources (e.g., TBAF) for removal compared to TBDMS .
Alternative Protecting Group Strategies
Trityl vs. Silyl Protection
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-galactopyranoside (): Replaces TBDMS with a trityl group at 6-O. Key Differences:
- Applications : Trityl is typically used for primary hydroxyl protection due to its large size, but it is less stable under acidic conditions than silyl ethers .
- Synthesis : Requires tritylation under anhydrous conditions, often with camphorsulfonic acid catalysis .
Benzyl Protection
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside (): Fully benzylated derivative. Key Differences:
- Deprotection: Benzyl groups require hydrogenolysis (H₂/Pd), which is incompatible with acid-sensitive functionalities .
- Reactivity : Offers high regioselectivity in glycosylations but limits stepwise deprotection strategies .
Functionalized Derivatives
Fluorinated Analogues
- Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside (): Features a fluorine atom at C-4 instead of a hydroxyl group. Key Differences:
- Electronic Effects : Fluorine’s electronegativity alters glycosidic bond stability and conformational preferences .
- Biological Relevance : Used to study enzyme-substrate interactions in glycosidases .
Comparison with Benzoylated/Silylated Derivatives
- Methyl 2,3,6-tri-O-benzoyl-4-O-TBDMS-β-D-galactopyranoside (): Steps: Benzoylation precedes silylation, with a final yield of 47% . Conditions: Requires regioselective benzoylation using benzoyl chloride and DMAP catalysis .
Biological Activity
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside (CAS No. 594841-23-3) is a modified sugar compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis methods, and its biological implications based on diverse research findings.
- Molecular Formula : C19H34O9Si
- Molecular Weight : 434.56 g/mol
- CAS Number : 594841-23-3
The compound features a galactopyranoside structure with multiple acetyl groups and a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility in various solvents.
Synthesis
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside typically involves the following steps:
- Protection of Hydroxyl Groups : The hydroxyl groups on the galactose molecule are protected using acetylation to prevent unwanted reactions during further chemical modifications.
- Silylation : The introduction of the tert-butyldimethylsilyl group at the 6-position enhances the compound's stability and solubility.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Biological Activity
Research indicates that Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside exhibits several biological activities:
Antitumor Activity
Studies have shown that glycosides can enhance the efficacy of chemotherapeutic agents. For instance, a study exploring glucose-gemcitabine glycoconjugates highlighted the potential for sugar moieties to facilitate drug uptake in cancer cells . This suggests that similar compounds like Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may also serve as effective carriers for anticancer drugs.
Immunomodulatory Effects
Glycosides derived from galactose have been reported to modulate immune responses. They can enhance macrophage activity and stimulate cytokine production, which is crucial for immune defense mechanisms. This activity is particularly relevant in developing immunotherapeutic strategies against various diseases.
Antiviral Properties
Research has indicated that certain glycosides can inhibit viral replication. The presence of sugar moieties may enhance binding affinity to viral receptors or interfere with viral entry into host cells. Further studies are required to elucidate the specific mechanisms through which Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may exert antiviral effects.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic strategies for introducing tert-butyldimethylsilyl (TBDMS) and acetyl protecting groups in galactopyranoside derivatives?
The synthesis of this compound relies on regioselective protection of hydroxyl groups. The TBDMS group is typically introduced at the primary 6-OH position due to its steric accessibility, while acetyl groups are added to secondary positions (2,3,4-OH) via acylation. For example, demonstrates the use of tert-butyldiphenylsilyl (TBDPS) protection for 6-OH in a β-D-galactopyranoside derivative, highlighting the preference for silyl ethers at primary positions. Acetylation is performed using acetic anhydride in pyridine, with reaction monitoring via TLC or NMR to confirm regioselectivity .
Q. How do researchers verify the regiochemical fidelity of protection steps in such derivatives?
NMR spectroscopy is critical for confirming regiochemistry. For instance, in , - and -NMR were used to distinguish between benzyl and acetyl groups by analyzing chemical shifts and coupling constants. Additionally, ESI-MS provides molecular weight validation. For TBDMS-protected compounds, characteristic -NMR signals (~15–25 ppm) can confirm silyl ether formation .
Q. What are the common challenges in purifying highly acetylated/silylated carbohydrates?
Column chromatography (silica gel, hexane/EtOAc gradients) is standard, but acetyl groups may hydrolyze under basic conditions. highlights the use of neutral purification (e.g., Celite filtration) after DDQ-mediated deprotection to avoid acetyl group degradation. For silylated derivatives, TBAF-mediated cleavage requires careful quenching to prevent desilylation side reactions .
Advanced Research Questions
Q. How do competing reaction pathways affect regioselective acylation in galactopyranosides, and how can they be mitigated?
Competing acylation at the 6-OH vs. secondary positions arises from steric and electronic factors. illustrates that benzylidene acetals can direct acylation to specific positions by blocking certain hydroxyls. For example, methyl 4,6-O-benzylidene derivatives favor acylation at the 2- and 3-OH positions, while TBDMS protection at 6-OH shifts reactivity to 2,3,4-OH (as seen in ). Kinetic vs. thermodynamic control must be assessed via time-course NMR studies .
Q. What methodologies enable orthogonal protection strategies for iterative functionalization of galactopyranosides?
Orthogonal protection (e.g., silyl ethers, acetals, benzoyl groups) allows sequential deprotection. describes using 4,6-O-benzylidene acetal to protect specific hydroxyls while introducing acetyl groups elsewhere. TBDMS groups are stable under acidic conditions (e.g., acetic acid) but cleaved selectively with TBAF, enabling stepwise functionalization. This approach is critical for synthesizing branched oligosaccharides .
Q. How do structural modifications (e.g., acyl vs. silyl groups) influence physicochemical properties like solubility and stability?
- Solubility : Acetylated derivatives are more lipophilic than their free hydroxyl counterparts, enhancing solubility in organic solvents (e.g., CHCl, THF). Silyl ethers further increase hydrophobicity, as seen in for nitrobenzoyl-glucopyranosides.
- Stability : Acetyl groups are prone to hydrolysis under basic or enzymatic conditions, while TBDMS ethers resist hydrolysis but are sensitive to fluoride ions. Stability studies (e.g., pH-dependent degradation assays) are essential for applications in biological systems .
Q. What contradictions exist in reported regioselectivity data for similar galactopyranoside derivatives, and how can they be resolved?
Discrepancies in regioselectivity often stem from subtle differences in reaction conditions (e.g., solvent polarity, temperature). shows that methyl 4,6-O-benzylidene-α-D-glucopyranoside can yield either 2,3,6-tri-O-benzyl or 2,3,4-tri-O-benzyl products depending on acid catalyst strength. Systematic screening of Lewis acids (e.g., BF·EtO vs. TMSOTf) and solvent systems (CHCl vs. DMF) is recommended to optimize selectivity .
Methodological Recommendations
- Synthetic Optimization : Use low-temperature (−40°C) acylation to minimize migration of acetyl groups.
- Analytical Workflow : Combine -, -, and 2D NMR (HSQC, COSY) to resolve overlapping signals in highly substituted derivatives.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
